molecular formula C14H13F3O B14612025 1-Methyl-4-{[1-(2,2,2-trifluoroethoxy)cyclopropyl]ethynyl}benzene CAS No. 60512-47-2

1-Methyl-4-{[1-(2,2,2-trifluoroethoxy)cyclopropyl]ethynyl}benzene

Cat. No.: B14612025
CAS No.: 60512-47-2
M. Wt: 254.25 g/mol
InChI Key: QVEZZFASLAREKG-UHFFFAOYSA-N
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Description

1-Methyl-4-{[1-(2,2,2-trifluoroethoxy)cyclopropyl]ethynyl}benzene is an organic compound with the molecular formula C14H13F3O It is characterized by the presence of a trifluoroethoxy group attached to a cyclopropyl ring, which is further connected to a benzene ring through an ethynyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-{[1-(2,2,2-trifluoroethoxy)cyclopropyl]ethynyl}benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Intermediate: The cyclopropyl ring is synthesized through a cyclopropanation reaction, often using reagents such as diazomethane or Simmons-Smith reagents.

    Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group is introduced via nucleophilic substitution reactions, typically using 2,2,2-trifluoroethanol and a suitable leaving group.

    Coupling with Benzene Ring: The final step involves coupling the cyclopropyl intermediate with a benzene derivative through an ethynyl linkage, often using palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-{[1-(2,2,2-trifluoroethoxy)cyclopropyl]ethynyl}benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the saturation of the ethynyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), Hydrogen gas (H2)

    Substitution: Halogenating agents (e.g., Br2, Cl2), Nucleophiles (e.g., NaOH, NH3)

Major Products Formed

    Oxidation: Ketones, Carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Halogenated derivatives, Aminated derivatives

Scientific Research Applications

1-Methyl-4-{[1-(2,2,2-trifluoroethoxy)cyclopropyl]ethynyl}benzene has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive molecule, including its interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Methyl-4-{[1-(2,2,2-trifluoroethoxy)cyclopropyl]ethynyl}benzene involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The ethynyl linkage allows for interactions with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-4-(2,2,2-trifluoroethyl)benzene
  • 1-Methyl-4-(trifluoromethoxy)benzene
  • 1-Methyl-4-(trifluoromethyl)benzene

Uniqueness

1-Methyl-4-{[1-(2,2,2-trifluoroethoxy)cyclopropyl]ethynyl}benzene is unique due to the presence of both a trifluoroethoxy group and a cyclopropyl ring, which confer distinct chemical and physical properties. These structural features enhance its reactivity and potential for diverse applications compared to similar compounds.

Properties

CAS No.

60512-47-2

Molecular Formula

C14H13F3O

Molecular Weight

254.25 g/mol

IUPAC Name

1-methyl-4-[2-[1-(2,2,2-trifluoroethoxy)cyclopropyl]ethynyl]benzene

InChI

InChI=1S/C14H13F3O/c1-11-2-4-12(5-3-11)6-7-13(8-9-13)18-10-14(15,16)17/h2-5H,8-10H2,1H3

InChI Key

QVEZZFASLAREKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C#CC2(CC2)OCC(F)(F)F

Origin of Product

United States

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